N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-8-4-3-7-14(16)19(24)21-11-17-15-12-25-10-9-18(15)23(22-17)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMOCCWWYHIXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 369.4 g/mol
- CAS Number : 1795086-07-5
Structural Features
The compound features a tetrahydropyrano[4,3-c]pyrazole moiety which is linked to a fluorobenzamide group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.
The biological activity of this compound has been investigated in relation to its interaction with various receptors and enzymes. Preliminary studies suggest that the compound may act as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes.
Key Findings:
- Potentiation of mGluR5 : Similar compounds have shown efficacy in enhancing mGluR5-mediated calcium signaling in neuronal cells. For instance, CDPPB (a related compound) exhibited an EC50 value of approximately 77 nM for potentiating glutamate-induced responses in astrocytes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the benzamide moiety significantly affect biological activity. The introduction of electronegative groups at specific positions enhances receptor affinity and potency. For example:
- Fluorine Substitution : The presence of a fluorine atom in the ortho position of aromatic rings has been associated with increased binding affinity for mGluR5 .
Pharmacological Profile
The pharmacological properties of this compound include:
- Human Intestinal Absorption : High probability (1.0) suggesting good oral bioavailability.
- Blood-Brain Barrier Permeability : Strong likelihood (0.9887), indicating potential central nervous system effects.
In Vivo Studies
Recent studies have explored the effects of related compounds on animal models. For instance:
- Cognitive Enhancement : Compounds similar to this compound have demonstrated improvements in memory and learning tasks in rodent models by modulating glutamatergic signaling pathways.
- Neuroprotective Effects : In models of neurodegeneration, these compounds have shown promise in reducing neuronal death and improving functional outcomes post-injury.
Comparative Analysis Table
| Compound Name | CAS Number | Molecular Weight | EC50 (nM) | Blood-Brain Barrier |
|---|---|---|---|---|
| N-(Cyclopentyl... | 1795086-07-5 | 369.4 g/mol | TBD | High |
| CDPPB | TBD | TBD | 77 | Moderate |
| VU-1545 | TBD | TBD | 9.6 | High |
Comparison with Similar Compounds
Data Table: Key Structural and Pharmacological Comparisons
Key Comparative Analyses
Substituent Effects on Antitumor Activity
- Cyclopentyl vs. Ethyl-substituted analogs may prioritize solubility over membrane penetration .
- 2-Fluorobenzamide vs. Mercaptohexyl (Compound 287): The 2-fluorobenzamide group in the target compound differs functionally from the mercaptohexyl chain in Compound 287, a known HDAC inhibitor. While the latter facilitates zinc-binding in HDAC active sites, the former’s fluorinated aromatic system may target kinases or DNA repair enzymes .
- Pyrazole-Benzimidazole Hybrid (Compound 288): The benzimidazole moiety in Compound 288 enables Chk2 inhibition, a mechanism distinct from the target compound’s inferred mode of action. This highlights how minor structural changes redirect activity toward divergent pathways .
Pharmacological Profile
- Potency Spectrum: Compound 286 () shows selectivity for gastric (HGC-27) and prostate (PC-3) cancers, whereas Compound 287 exhibits broad cytotoxicity. The target compound’s 2-fluorobenzamide group may confer selectivity for specific tumor types, though experimental validation is needed .
- Mechanistic Divergence: The HDAC inhibition (Compound 287) and Chk2 inhibition (Compound 288) observed in analogs suggest the pyranopyrazole core is a versatile scaffold. The target compound’s lack of a mercaptohexyl or benzimidazole group likely excludes these mechanisms, implying a novel target profile .
Research Findings and Implications
- Gaps in Data: No direct cytotoxicity or target engagement data are available for the target compound. However, its structural similarity to Compound 286 () supports prioritized testing in gastric and prostate cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
